molecular formula C15H10N4S B3058066 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- CAS No. 87540-71-4

1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-

Cat. No.: B3058066
CAS No.: 87540-71-4
M. Wt: 278.3 g/mol
InChI Key: HQTKRFAZCJOEDF-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- is a heterocyclic compound that has garnered significant interest due to its potential applications in medicinal chemistry. This compound is characterized by a triazole ring fused to a phthalazine moiety, with a mercapto group at the 3-position and a phenyl group at the 6-position. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Mechanism of Action

Target of Action

The compound “1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-”, also known as “BRN 4493920”, is a derivative of triazolothiadiazine . Triazolothiadiazines and their derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

It’s known that triazolothiadiazines can interact with various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These interactions can lead to the inhibition of these enzymes, potentially altering cellular processes and leading to the observed pharmacological effects .

Biochemical Pathways

For instance, inhibition of carbonic anhydrase could affect pH regulation and fluid balance in cells, while inhibition of cholinesterase could impact neurotransmission .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on related triazolothiadiazine compounds . These studies can provide insights into the likely ADME properties of BRN 4493920, but direct studies on this specific compound would be needed for a definitive understanding.

Result of Action

The molecular and cellular effects of BRN 4493920’s action would depend on its specific targets and mode of action. Given its potential enzyme inhibitory effects, it could lead to alterations in cellular processes regulated by these enzymes. For instance, it could impact cell growth and proliferation, inflammatory responses, oxidative stress responses, and more .

Action Environment

The action, efficacy, and stability of BRN 4493920 could be influenced by various environmental factors These could include the pH and temperature of the environment, the presence of other molecules or drugs, and specific characteristics of the target cells or tissues.

This will be crucial for the rational design and development of new drugs based on this compound for the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1-phthalazinyl-arylhydrazones with α-bromoacetophenone in the presence of a base such as potassium carbonate, followed by cyclization using p-toluenesulfonic acid . This method yields the desired compound in good yields and purity.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted phenyl derivatives.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- stands out due to its unique combination of a triazole ring fused to a phthalazine moiety, along with the presence of a mercapto group and a phenyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-phenyl-2H-[1,2,4]triazolo[3,4-a]phthalazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4S/c20-15-17-16-14-12-9-5-4-8-11(12)13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTKRFAZCJOEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NNC3=S)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236440
Record name 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87540-71-4
Record name 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087540714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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